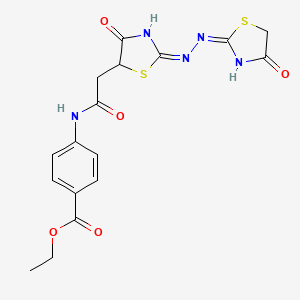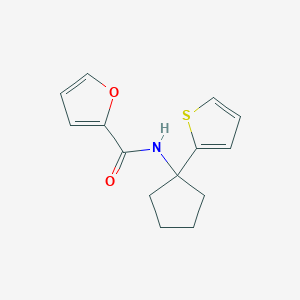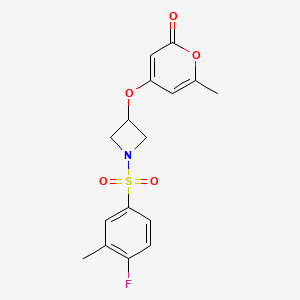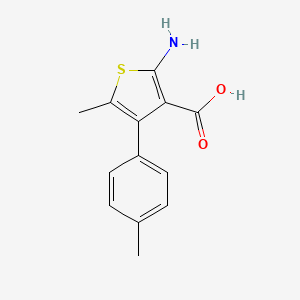
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid: is a thiophene derivative with a molecular structure that includes an amino group, a methyl group, and a carboxylic acid group attached to a thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical reactivity, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene ring. One common method is the Hantzsch thiophene synthesis , which involves the reaction of a β-keto ester with sulfur and an amine. The specific steps may include:
Formation of the thiophene ring: : Reacting a β-keto ester with sulfur and an amine to form the thiophene core.
Introduction of the amino group: : Using reagents like ammonia or an amine to introduce the amino group at the appropriate position on the thiophene ring.
Introduction of the methyl group: : Using methylating agents such as methyl iodide or dimethyl sulfate to add the methyl group.
Introduction of the carboxylic acid group: : Using oxidation reactions to convert a precursor group into the carboxylic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Substitution: : The thiophene ring can undergo electrophilic substitution reactions, where substituents are introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Nitro derivatives, sulfoxides, and sulfones.
Reduction: : Alcohols, aldehydes, and amines.
Substitution: : Brominated or nitro-substituted thiophenes.
科学研究应用
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: : Studied for its potential therapeutic applications, including its use in drug discovery and development.
Industry: : Employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that play a role in the biological processes being targeted.
相似化合物的比较
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid: is similar to other thiophene derivatives, such as 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole and 2-Amino-4-methylphenol
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
2-Amino-4-methylphenol
2-Amino-5-phenyl-1,3,4-thiadiazole
属性
IUPAC Name |
2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-7-3-5-9(6-4-7)10-8(2)17-12(14)11(10)13(15)16/h3-6H,14H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAADNNCQUAOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

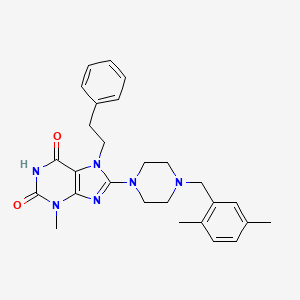
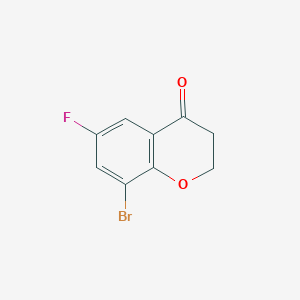
![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942673.png)
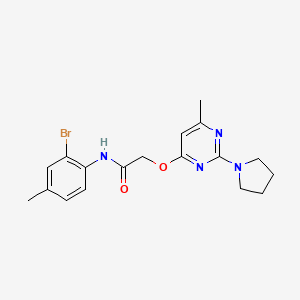
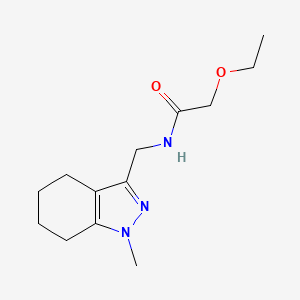
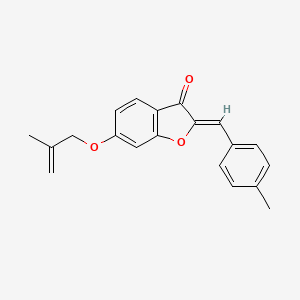
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2942681.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2942682.png)
![(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942683.png)
